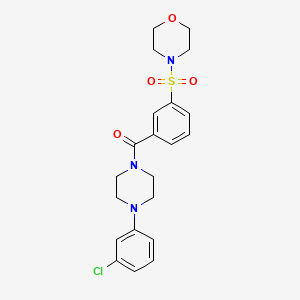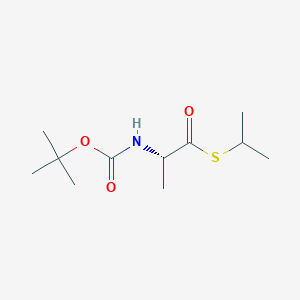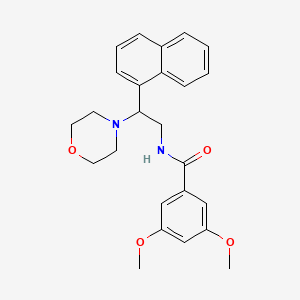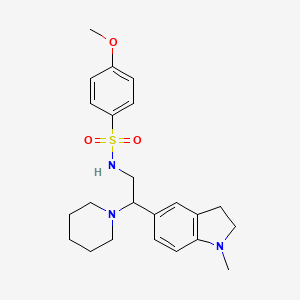
(4-(3-Chlorophenyl)piperazin-1-yl)(3-(morpholinosulfonyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound contains several functional groups, including a piperazine ring, a morpholine ring, a sulfonyl group, and a ketone group. The presence of these functional groups suggests that the compound could have a variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperazine and morpholine rings would provide a rigid, cyclic structure, while the sulfonyl and ketone groups could participate in various intermolecular interactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The piperazine and morpholine rings might undergo substitution reactions, while the ketone could be involved in condensation or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure and functional groups .Wissenschaftliche Forschungsanwendungen
Antidepressant Research
This compound has been studied for its potential as an antidepressant. The piperazine moiety is known to interact with serotonin receptors, which are crucial in regulating mood and anxiety. Research has shown that derivatives of this compound can act as serotonin receptor ligands, potentially offering new avenues for antidepressant therapies .
Antitumor Activity
Studies have explored the antitumor properties of this compound. The presence of the piperazine ring and the sulfonyl group can enhance the compound’s ability to inhibit tumor growth. Research indicates that these derivatives can interfere with cancer cell proliferation, making them promising candidates for anticancer drugs .
Antibacterial Applications
This compound has shown significant antibacterial activity. The piperazine and sulfonyl groups contribute to its effectiveness against various bacterial strains. Research has demonstrated that these derivatives can inhibit bacterial growth, suggesting their potential use in developing new antibacterial agents .
Antifungal Research
In addition to antibacterial properties, this compound has been investigated for its antifungal activity. The structural features of the compound allow it to disrupt fungal cell membranes, making it a potential candidate for antifungal treatments. Studies have shown promising results against common fungal pathogens .
Antiviral Applications
Research has also focused on the antiviral properties of this compound. The unique structure of the compound enables it to interfere with viral replication processes. Studies have indicated that it can be effective against certain viruses, providing a basis for the development of new antiviral medications .
Neuroprotective Effects
This compound has been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases like Parkinson’s and Alzheimer’s. The interaction with serotonin receptors and other neural pathways suggests that it could help protect neurons from damage and improve cognitive function .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(3-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4S/c22-18-4-2-5-19(16-18)23-7-9-24(10-8-23)21(26)17-3-1-6-20(15-17)30(27,28)25-11-13-29-14-12-25/h1-6,15-16H,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQENZYXOUZMDFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(4-Methyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2842597.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide](/img/structure/B2842601.png)
![2-Chloro-1-spiro[3H-1,4-benzoxazine-2,4'-oxane]-4-ylethanone](/img/structure/B2842603.png)


![4-(benzo[d][1,3]dioxol-5-yl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2842612.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-2-sulfonamide](/img/structure/B2842616.png)
![4-[(Ethylsulfamoyl)methyl]benzoic acid](/img/structure/B2842617.png)

